Cas no 612095-73-5 (cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester)

Technical Introduction: cis-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester is a chiral piperidine derivative featuring a fluorophenyl substituent and a benzyl group, making it a valuable intermediate in pharmaceutical and organic synthesis. The cis configuration ensures stereochemical precision, while the ester moiety enhances reactivity for further functionalization. Its structural features, including the ketone and carboxylic acid ester groups, facilitate diverse derivatization pathways, supporting applications in drug discovery and medicinal chemistry. The fluorophenyl group may contribute to improved bioavailability and binding affinity in target molecules. This compound is suitable for research requiring high-purity chiral building blocks or probes for studying enzyme interactions.
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester structure
612095-73-5 structure
Product Name:cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
CAS No:612095-73-5
MF:C20H20FNO3
MW:341.37610912323
CID:1065483
PubChem ID:12165424
Update Time:2025-07-24

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
    • methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate
    • Rel-methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate
    • DTXSID60479011
    • 612095-73-5
    • Inchi: 1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18-/m0/s1
    • InChI Key: HQCMRPPNDBQTRB-ROUUACIJSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1CC(N(CC2C=CC=CC=2)C[C@@H]1C(=O)OC)=O

Computed Properties

  • Exact Mass: 341.14272166g/mol
  • Monoisotopic Mass: 341.14272166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Solubility: Dichloromethane, Methanol

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B276660-250mg
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
612095-73-5
250mg
$ 155.00 2023-04-18
TRC
B276660-2.5g
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
612095-73-5
2.5g
$ 1206.00 2023-04-18

Additional information on cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Research Brief on cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS: 612095-73-5)

The compound cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS: 612095-73-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative is of particular interest due to its potential applications in drug discovery, especially in the development of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have explored its synthesis, pharmacological properties, and mechanistic pathways, providing valuable insights into its therapeutic potential.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method for cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester, highlighting its high yield and purity. The synthetic approach involved a multi-step process, including a key asymmetric hydrogenation step to achieve the desired cis configuration, which is critical for its biological activity.

Pharmacological evaluations have revealed that this compound exhibits promising activity as a modulator of specific neurotransmitter receptors. In vitro studies have shown its affinity for the sigma-1 receptor, a protein implicated in neuroprotection and cognitive function. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, preliminary in vivo studies in rodent models have demonstrated its ability to cross the blood-brain barrier, further supporting its therapeutic potential for central nervous system disorders.

Another significant aspect of recent research has been the exploration of its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester exhibits inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests its potential as a lead compound for developing new anti-inflammatory drugs, particularly for chronic inflammatory conditions.

Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, pharmacokinetic properties, and potential off-target effects need to be addressed in future studies. Current research efforts are focused on structural modifications to improve its drug-like properties while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development.

In conclusion, cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester represents a promising scaffold for drug discovery with potential applications in neurology and inflammation. Continued research into its mechanism of action and optimization of its pharmacological profile will be crucial for its transition into clinical development. The compound's unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future research in the chemical biology and pharmaceutical fields.

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